Benzotriazol-1-ylmethyl-(4-methyl-furazan-3-yl)-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE is a synthetic organic compound that features a benzotriazole moiety linked to an oxadiazole ring via an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE typically involves the following steps:
Formation of Benzotriazole Intermediate: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.
Formation of Oxadiazole Intermediate: The oxadiazole ring can be synthesized by the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.
Coupling Reaction: The benzotriazole intermediate is then coupled with the oxadiazole intermediate using suitable reagents and conditions, such as a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) or alkylating agents (e.g., alkyl halides) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors or UV stabilizers.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-N-(4-METHYL-1,2,5-OXADIAZOL-3-YL)AMINE depends on its specific application. For example:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction can involve binding to active sites or
Properties
Molecular Formula |
C10H10N6O |
---|---|
Molecular Weight |
230.23 g/mol |
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methyl-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C10H10N6O/c1-7-10(14-17-13-7)11-6-16-9-5-3-2-4-8(9)12-15-16/h2-5H,6H2,1H3,(H,11,14) |
InChI Key |
PBYIQHBYWFYTSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1NCN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.